molecular formula C21H20N6O6S B2541912 4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898442-23-4

4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Katalognummer B2541912
CAS-Nummer: 898442-23-4
Molekulargewicht: 484.49
InChI-Schlüssel: YTQOKWUMGNMEEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities, particularly as inhibitors of human carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can be exploited for therapeutic purposes, especially in the treatment of conditions like glaucoma, epilepsy, and certain types of cancer .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic acids. For instance, a series of benzenesulfonamides was synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . Another approach involved the selective oxidation of celecoxib, followed by esterification and hydrazinolysis to produce a series of novel benzenesulfonamides . These methods highlight the complexity and versatility of synthetic routes available for creating a diverse array of sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the geometry around the central metal atom in metal complexes . For example, the crystal and molecular structure of certain copper(II) and nickel(II) complexes with benzenesulfonamide ligands were determined, revealing a distorted square-planar environment around the metal atoms .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including the formation of hydrazones, which are investigated for their binding affinity to CAs . The introduction of different substituents, such as chloro, methyl, or trifluoromethyl groups, can significantly affect the reactivity and binding affinity of these compounds to different CA isoforms .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and binding affinity, are crucial for their potential therapeutic applications. These properties can be influenced by the presence of different substituents on the benzenesulfonamide ring. For instance, the introduction of dimethyl groups was found to decrease the binding affinity to almost all CA isoforms but increased selectivity towards one CA isoform . Computational studies, including Density Functional Theory (DFT) and molecular docking, are often used to predict these properties and to understand the interactions between these compounds and their biological targets .

Wissenschaftliche Forschungsanwendungen

Cytochrome P450 Isoform Inhibitors

Compounds structurally related to the query show potential in inhibiting specific cytochrome P450 (CYP) isoforms, which are crucial for drug metabolism. The selectivity of chemical inhibitors for CYP isoforms plays a significant role in understanding drug-drug interactions and developing safer medications. For instance, ketoconazole is a well-known inhibitor of CYP3A4, a major isoform involved in drug metabolism (Khojasteh et al., 2011).

Selective COX-2 Inhibitors

Vicinally disubstituted pyridazinones, like ABT-963, act as potent COX-2 inhibitors with minimal COX-1 activity, suggesting their utility in anti-inflammatory and analgesic therapies without the gastrointestinal side effects associated with traditional NSAIDs (Asif, 2016).

Heterocyclic Aromatic Amines

Compounds with pyridazine rings are of interest due to their presence in various biologically active molecules. The synthesis and functionalization of such heterocycles are significant for developing novel therapeutic agents with applications ranging from antimicrobial to anticancer activities (Jakhmola et al., 2016).

Nitrogen Heterocycles in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is frequently used in medicinal chemistry due to its ability to modulate the pharmacophore space efficiently. Pyrrolidine derivatives have been explored for their selectivity and biological activity, highlighting the importance of this scaffold in the discovery of new biologically active compounds (Li Petri et al., 2021).

Zukünftige Richtungen

Given the diverse pharmacological activities of pyridazin-3 (2H)-one derivatives , it’s plausible that ‘4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide’ could be extensively studied for potential therapeutic benefits in the future.

Eigenschaften

IUPAC Name

4-methyl-3,5-dinitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O6S/c1-14-19(26(28)29)12-17(13-20(14)27(30)31)34(32,33)24-16-6-4-15(5-7-16)18-8-9-21(23-22-18)25-10-2-3-11-25/h4-9,12-13,24H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQOKWUMGNMEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.